1-Chlorocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6ClN It is a derivative of cyclobutane, where a chlorine atom and a nitrile group are attached to the same carbon atom in the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with thionyl chloride to form 1-chlorocyclobutanone, which is then treated with sodium cyanide to yield this compound . Another method involves the chlorination of cyclobutanecarbonitrile using chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxycyclobutane-1-carbonitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 1-Hydroxycyclobutane-1-carbonitrile.
Reduction: 1-Aminocyclobutane-1-carbonitrile.
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Scientific Research Applications
1-Chlorocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chlorocyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities .
Comparison with Similar Compounds
Cyclobutanecarbonitrile: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromocyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
1-Chlorocyclopentane-1-carbonitrile: Contains a five-membered ring, resulting in different chemical behavior and applications.
Uniqueness: 1-Chlorocyclobutane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the same carbon atom in a four-membered ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C5H6ClN |
---|---|
Molecular Weight |
115.56 g/mol |
IUPAC Name |
1-chlorocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H6ClN/c6-5(4-7)2-1-3-5/h1-3H2 |
InChI Key |
NHEFQIITUUHURN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.